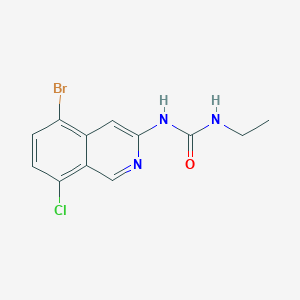
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of bromine and chlorine atoms on the isoquinoline ring, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo halogenation to introduce bromine and chlorine atoms at specific positions on the ring. The final step involves the reaction of the halogenated isoquinoline with ethyl isocyanate to form the urea derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-ethylurea can be compared with other isoquinoline derivatives that have different substituents on the ring. Similar compounds include:
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the chlorine atom.
1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom.
1-(5-Bromo-8-chloroisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group.
The uniqueness of this compound lies in the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C12H11BrClN3O |
|---|---|
Peso molecular |
328.59 g/mol |
Nombre IUPAC |
1-(5-bromo-8-chloroisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-15-12(18)17-11-5-7-8(6-16-11)10(14)4-3-9(7)13/h3-6H,2H2,1H3,(H2,15,16,17,18) |
Clave InChI |
DMUBTNRGIMVWBU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


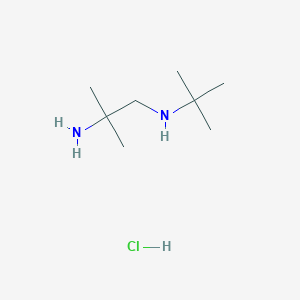
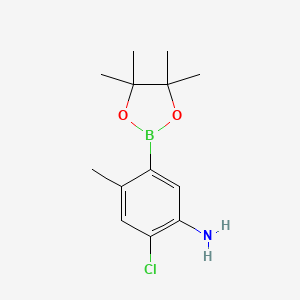

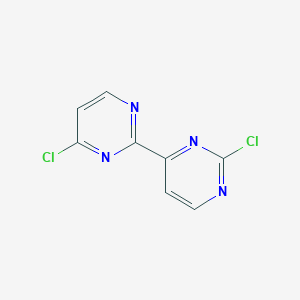
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

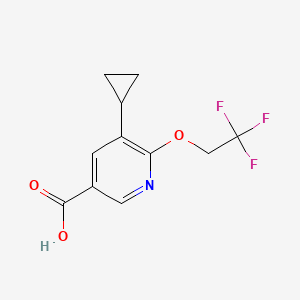
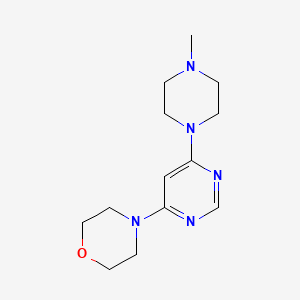
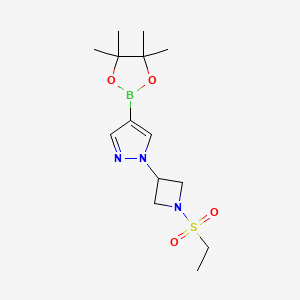
![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
![2-[(2,5-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B13933679.png)
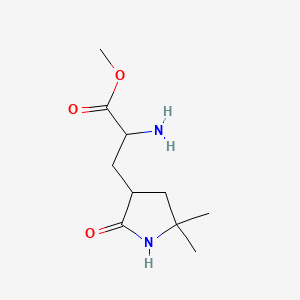
![4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B13933691.png)
